2-(2-Chloropyridin-3-yl)propan-2-ol
Description
2-(2-Chloropyridin-3-yl)propan-2-ol is a pyridine derivative featuring a chlorine atom at the 2-position and a secondary alcohol (propan-2-ol) group at the 3-position of the pyridine ring. The chlorine substituent acts as an electron-withdrawing group, influencing the electronic properties of the aromatic ring, while the bulky secondary alcohol contributes to steric effects and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-(2-chloropyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H10ClNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3 |
InChI Key |
WVPQLRNAQVXWAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(N=CC=C1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The following pyridine derivatives share structural motifs with 2-(2-Chloropyridin-3-yl)propan-2-ol but differ in substituent type, position, or alcohol configuration:
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol
- Substituents : Chlorine at position 2, methyl at position 5, propargyl alcohol (prop-2-yn-1-ol) at position 3.
- Key Differences : The propargyl group introduces a rigid triple bond and a primary alcohol, contrasting with the target compound’s secondary alcohol. The methyl group adds hydrophobicity .
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
- Substituents : Chlorine at position 2, fluorine at position 5, propan-1-ol at position 3.
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol
- Substituents : Methoxy groups at positions 5 and 6, propargyl alcohol at position 2.
- Key Differences : Electron-donating methoxy groups increase pyridine ring electron density, while the propargyl alcohol’s rigidity affects molecular packing .
2-(2-Hydroxyethoxy)pyridin-3-ol
- Substituents : Hydroxyethoxy group at position 2, hydroxyl at position 3.
Physicochemical Properties
| Property | This compound | 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol | 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol | 2-(2-Hydroxyethoxy)pyridin-3-ol |
|---|---|---|---|---|---|
| Alcohol Type | Secondary | Primary (propargyl) | Primary | Primary (propargyl) | Diol |
| Electron Effects | Strong withdrawal (Cl) | Moderate withdrawal (Cl, Me) | Strong withdrawal (Cl, F) | Donation (MeO) | Mixed (OCH2CH2OH, OH) |
| Hydrogen Bonding | Moderate (secondary OH) | Weak (primary OH) | Moderate (primary OH) | Weak (primary OH) | Strong (dual OH) |
| Solubility (Polarity) | Moderate | Low (methyl group) | High (F, primary OH) | Moderate (MeO) | Very High |
Crystallographic and Conformational Analysis
- 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide ():
- Dihedral angle between aromatic rings: 8.42° , stabilized by N–H···O hydrogen bonds forming C(4) chains.
- Contrast: The target compound lacks the oxazole ring, likely resulting in greater conformational flexibility and distinct packing patterns. Secondary alcohols may form weaker hydrogen bonds compared to the oxazole’s carboxamide group .
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